5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2S2/c16-12-5-1-10(2-6-12)9-20-15-14(18-19-21-15)11-3-7-13(17)8-4-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALGMFOCAYMXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N=NS2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole typically involves the following steps:
Formation of the Thiadiazole Core: The thiadiazole ring is usually formed through cyclization reactions involving hydrazine derivatives and thionyl chloride.
Introduction of Chlorophenyl and Fluorophenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, where the appropriate halogenated benzene derivatives are used as starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu), and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted thiadiazoles or benzene derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by halogen placement and heterocyclic core variations. Key analogs include:
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Key Observations :
- Halogen Effects : The 4-fluorophenyl group enhances electronegativity and metabolic stability compared to chlorophenyl analogs . Conversely, bulkier chloro-substituents may improve hydrophobic interactions in enzyme binding .
- Positional Isomerism : The 2-amine group in the anti-tubercular analog (Table 1, row 2) likely engages in hydrogen bonding with Mycobacterium tuberculosis’ InhA enzyme, while the target compound’s 4-fluorophenyl group may prioritize π-π stacking .
Computational and Spectroscopic Studies
- DFT Calculations: Studies on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole reveal planar geometries and electron delocalization across the thiadiazole ring, which may stabilize charge-transfer interactions in the target compound .
- Spectroscopic Characterization : IR and NMR data for isostructural compounds confirm substituent placement and purity, providing a benchmark for the target compound’s analysis .
Biological Activity
5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole is a thiadiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a chlorophenyl and fluorophenyl group, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 281.73 g/mol.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties.
1. Anticancer Activity
Recent studies have shown that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). For instance, compounds structurally related to this compound demonstrated the following:
- Cytotoxic Effects : The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL, indicating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 10.10 µg/mL) .
- Mechanism of Action : The cytotoxic effect is attributed to the induction of apoptosis, characterized by an increase in the Bax/Bcl-2 ratio and activation of caspase pathways .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 2.32 | Apoptosis induction |
| Related compound 4e | HepG2 | 5.36 | Cell cycle arrest |
| Related compound 4i | MCF-7 | 2.32 | Apoptosis induction |
2. Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiadiazole core significantly affect the biological activity:
- Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances the cytotoxic potential by stabilizing the compound's interaction with cellular targets.
- Positioning of Functional Groups : Shifting substituents on the phenyl rings can lead to dramatic changes in potency; for example, moving an ethoxy group from para to ortho increased activity by fourfold .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives:
- In Vitro Studies : A study reported that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells over normal cells, showing promise for targeted cancer therapies .
- In Vivo Studies : In vivo models demonstrated that certain derivatives could effectively target tumor cells without significant toxicity to normal tissues, suggesting a favorable therapeutic index .
Q & A
Q. What are the challenges in scaling up synthesis, and how are they addressed?
- Methodology : Key issues include exothermic reactions (risk of ring-opening) and solvent recovery. Use jacketed reactors with cooling loops (maintain <70°C) and switch to recyclable solvents (e.g., 2-MeTHF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
